molecular formula C14H22O B8167007 3-(4-Isobutylphenyl)-2-methylpropan-1-ol

3-(4-Isobutylphenyl)-2-methylpropan-1-ol

Cat. No.: B8167007
M. Wt: 206.32 g/mol
InChI Key: OCBSLLALIZRKAQ-UHFFFAOYSA-N
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Description

3-(4-Isobutylphenyl)-2-methylpropan-1-ol is an organic compound that belongs to the class of alcohols It is structurally related to ibuprofen, a widely used non-steroidal anti-inflammatory drug

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isobutylphenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of 3-(4-Isobutylphenyl)-2-methylpropan-1-one using a reducing agent such as sodium borohydride in methanol . The reaction is typically carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method is the catalytic hydrogenation of 3-(4-Isobutylphenyl)-2-methylpropan-1-one using a palladium catalyst under high pressure and temperature conditions . This method allows for the large-scale production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isobutylphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-Isobutylphenyl)-2-methylpropan-1-ol is not well-documented. its structural similarity to ibuprofen suggests that it may exert its effects through similar pathways. Ibuprofen works by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, leading to reduced inflammation and pain . It is possible that this compound may interact with similar molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Isobutylphenyl)-2-methylpropan-1-ol is unique due to its specific structural features, such as the presence of a hydroxyl group on the propyl chain. This structural difference may result in distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-methyl-3-[4-(2-methylpropyl)phenyl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-11(2)8-13-4-6-14(7-5-13)9-12(3)10-15/h4-7,11-12,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBSLLALIZRKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CC(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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